molecular formula C21H24ClN5O B10916353 [4-(3-chlorophenyl)piperazin-1-yl](1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(3-chlorophenyl)piperazin-1-yl](1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10916353
M. Wt: 397.9 g/mol
InChI Key: WDICRXSESOZQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl group through a substitution reaction. The pyrazolopyridine moiety is then synthesized separately and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base catalyst like triethylamine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine

In medicinal chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3-chlorophenyl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H24ClN5O

Molecular Weight

397.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H24ClN5O/c1-4-27-20-19(15(3)24-27)18(12-14(2)23-20)21(28)26-10-8-25(9-11-26)17-7-5-6-16(22)13-17/h5-7,12-13H,4,8-11H2,1-3H3

InChI Key

WDICRXSESOZQFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.